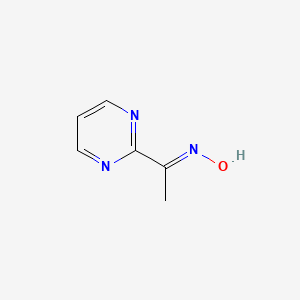

(E)-1-(Pyrimidin-2-yl)ethanone oxime

Description

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

(NE)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5+ |

InChI Key |

XJYKGFXWZAXNBO-WEVVVXLNSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=NC=CC=N1 |

Canonical SMILES |

CC(=NO)C1=NC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Features

Table 1: Structural Comparison of Selected Oxime Derivatives

Key Observations :

- Substituent Influence : Bulky groups (e.g., 4-nitrophenyl in triazole oximes) reduce solubility but improve crystallinity for X-ray analysis . The tetrahydroxybutyl chain in LX2931 enhances hydrophilicity, critical for its biological activity .

- Conformation : The (E)-configuration is predominant in stable oximes due to minimized steric hindrance. Intramolecular hydrogen bonds (e.g., O–H···N in pyridine oximes ) further stabilize the structure.

Key Observations :

- Oxime Formation : Most oximes are synthesized via ketone reaction with hydroxylamine, as seen in triazole oximes . For functionalized derivatives (e.g., O-acryloyloxime), post-synthetic modifications like acylation are employed .

- Characterization: X-ray crystallography is critical for confirming (E)-configuration and hydrogen-bonding networks. NMR reliably identifies oxime protons (δ ~9–11 ppm for –NOH) .

Table 3: Property Comparison

Key Observations :

- Solubility: Pyrimidine oximes likely exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the polar –NOH group and heterocycle. Bulky substituents (e.g., naphthyl in pyrazole oximes) reduce solubility .

Patent and Application Landscape

- Patent Trends : Oximes with imidazole (e.g., LX2931) and triazole cores are patented for anti-inflammatory and antimicrobial uses . Pyrimidine oximes may find applications in medicinal chemistry due to their similarity to FDA-approved pyrimidine-based drugs.

- Industrial Relevance : Functionalized oximes (e.g., O-acryloyl derivatives) serve as intermediates in polymer chemistry and drug delivery systems .

Q & A

Basic: What synthetic routes are available for preparing (E)-1-(Pyrimidin-2-yl)ethanone oxime, and how can reaction conditions influence isomer formation?

Answer:

The synthesis typically involves oximation of 1-(pyrimidin-2-yl)ethanone with hydroxylamine under acidic or basic conditions. For example, reacting the ketone with hydroxylamine hydrochloride in ethanol/water under reflux yields the oxime. The E-isomer is often favored due to steric and electronic factors during crystallization. Nitrosation reactions (e.g., using NaNO₂ in acetic acid) can induce E→Z isomerization, as observed in analogous oxime systems . To confirm isomer purity, use NMR spectroscopy: the E-isomer shows distinct chemical shifts for the oxime proton (δ ~10–12 ppm) and pyrimidine protons, with NOESY/ROESY aiding in distinguishing geometric isomers .

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound and its metal complexes?

Answer:

- NMR (¹H/¹³C): Detect hydrogen bonding (e.g., intramolecular O–H···N interactions) and isomerism. The oxime proton appears as a singlet in DMSO-d₆, while pyrimidine protons show splitting patterns dependent on substitution .

- IR: The ν(N–O) stretch (~1600 cm⁻¹) and ν(C=N) (~1650 cm⁻¹) confirm oxime formation.

- X-ray crystallography (via SHELX): Resolve bond lengths and angles, particularly the oxime group’s geometry (C=N–O) and coordination modes in metal complexes. SHELXL refinement is recommended for high-resolution data .

Basic: How does this compound act as a ligand in coordination chemistry?

Answer:

The oxime functions as a bidentate ligand , coordinating via the pyrimidine nitrogen and oxime nitrogen. With transition metals (e.g., Cu²⁺, Ni²⁺), it forms 5- or 6-membered chelate rings, often resulting in distorted square-planar or octahedral geometries. For example, Cu(II) complexes exhibit Jahn-Teller distortions, detectable via UV-vis (d-d transitions) and EPR spectroscopy . Comparative studies with pyridine-based oximes (e.g., 1-(pyridin-2-yl)ethanone oxime) suggest pyrimidine’s electron-withdrawing nature enhances metal-ligand bond strength, impacting redox properties .

Advanced: What catalytic applications have been explored for metal complexes of this compound?

Answer:

Copper(II) complexes demonstrate electrocatalytic water oxidation in neutral buffers, achieving turnover frequencies (TOFs) >10 s⁻¹ at overpotentials <300 mV. Mechanistic studies suggest a proton-coupled electron transfer (PCET) pathway, where the oxime ligand stabilizes intermediates via hydrogen bonding. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for probing catalytic cycles . Future work should explore ligand modifications (e.g., electron-donating substituents) to lower overpotentials .

Advanced: How do structural modifications of this compound influence its biological activity?

Answer:

Derivatization (e.g., O-alkylation, esterification) alters pharmacokinetics and target affinity. For instance:

- O-alkyl ethers enhance lipophilicity (log P), improving blood-brain barrier penetration.

- Oxime esters show increased hydrolytic stability in physiological conditions (pH 7.4, 37°C).

Cytotoxicity is evaluated via MTS/PrestoBlue assays in cancer cell lines (e.g., neuroblastoma SH-SY5Y), with IC₅₀ values correlated to substituent electronegativity. SAR studies suggest the pyrimidine ring’s π-stacking capability enhances DNA intercalation, as shown in docking simulations with TOPOISOMERASE II .

Advanced: What computational approaches are used to predict the reactivity and electronic properties of this compound?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)): Optimize geometry, calculate HOMO-LUMO gaps (~4.5 eV), and map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina): Predict binding affinities to targets like sphingosine-1-phosphate lyase (Ki ~50 nM), relevant in inflammatory diseases. Docking scores correlate with experimental IC₅₀ values from enzyme inhibition assays .

- MD simulations (GROMACS): Assess stability of metal complexes in aqueous environments, tracking RMSD and hydrogen-bond lifetimes .

Advanced: How does the stability of this compound vary under different environmental conditions?

Answer:

- Thermal stability: TGA/DSC reveals decomposition onset at ~180°C, with mass loss corresponding to oxime group degradation.

- pH-dependent stability: In acidic media (pH <3), protonation of the pyrimidine nitrogen accelerates hydrolysis. UV-vis kinetics (λ ~270 nm) monitor degradation rates, with t₁/₂ ~24 h at pH 2 .

- Photostability: UV irradiation (254 nm) induces E→Z isomerization, quantified via HPLC with a C18 column (MeCN/H₂O mobile phase) .

Advanced: How does the pyrimidine ring in this compound influence its properties compared to pyridine-based analogs?

Answer:

The pyrimidine ring’s electron-deficient nature increases Lewis acidity, enhancing metal coordination strength (log K values ~2–3 higher than pyridine analogs). This also red-shifts UV absorption (λmax ~290 nm vs. 270 nm for pyridine). In biological contexts, pyrimidine’s hydrogen-bonding capacity improves target selectivity, as seen in kinase inhibition assays (IC₅₀ ~1 µM vs. ~10 µM for pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.